Cas no 2576-40-1 ((R,R)-Methyl 3-amino-2-methylbutyrate HCl)

(R,R)-Methyl 3-amino-2-methylbutyrate HCl is a chiral ester derivative featuring a stereochemically defined structure, making it valuable for asymmetric synthesis and pharmaceutical applications. The compound’s (R,R) configuration ensures high enantiomeric purity, which is critical for precise stereochemical control in drug development and fine chemical synthesis. Its hydrochloride salt form enhances stability and solubility, facilitating handling and storage. This intermediate is particularly useful in the preparation of bioactive molecules, including peptidomimetics and small-molecule therapeutics. The methyl ester moiety offers versatility for further functionalization, while the amino group provides a reactive site for coupling reactions. Its well-defined stereochemistry and functional group compatibility make it a reliable building block in medicinal chemistry and catalysis research.
(R,R)-Methyl 3-amino-2-methylbutyrate HCl structure
2576-40-1 structure
Product Name:(R,R)-Methyl 3-amino-2-methylbutyrate HCl
CAS No:2576-40-1
MF:C6H14ClNO2
MW:167.633861064911
MDL:MFCD12068632
CID:4983269
Update Time:2025-05-22

(R,R)-Methyl 3-amino-2-methylbutyrate HCl Chemical and Physical Properties

Names and Identifiers

    • (R,R)-Methyl 3-amino-2-methylbutyrate HCl
    • (R,R)-Methyl 3-amino-2-methylbutyrate hydrochloride
    • (2R,3R)-Methyl 3-amino-2-methylbutanoate hydrochloride
    • MDL: MFCD12068632
    • Inchi: 1S/C6H13NO2.ClH/c1-4(5(2)7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t4-,5-;/m1./s1
    • InChI Key: ITONPVVRBAKUBZ-TYSVMGFPSA-N
    • SMILES: Cl.O(C)C([C@H](C)[C@@H](C)N)=O

Computed Properties

  • Exact Mass: 167.0713064 g/mol
  • Monoisotopic Mass: 167.0713064 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 103
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 167.63
  • Topological Polar Surface Area: 52.3

(R,R)-Methyl 3-amino-2-methylbutyrate HCl Security Information

(R,R)-Methyl 3-amino-2-methylbutyrate HCl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
AstaTech
75023-0.25/G
(R,R)-METHYL 3-AMINO-2-METHYLBUTYRATE HCL
2576-40-1 97%
0.25g
$570 2023-09-16
AstaTech
75023-1/G
(R,R)-METHYL 3-AMINO-2-METHYLBUTYRATE HCL
2576-40-1 97%
1g
$1425 2023-09-16

Additional information on (R,R)-Methyl 3-amino-2-methylbutyrate HCl

Comprehensive Guide to (R,R)-Methyl 3-amino-2-methylbutyrate HCl (CAS No. 2576-40-1): Properties, Applications, and Market Insights

(R,R)-Methyl 3-amino-2-methylbutyrate HCl (CAS No. 2576-40-1) is a specialized chiral compound widely recognized in pharmaceutical and biochemical research. This enantiomerically pure ester derivative plays a crucial role in asymmetric synthesis and drug development. With the growing demand for chiral building blocks in medicinal chemistry, this compound has gained significant attention from researchers and manufacturers alike.

The molecular structure of (R,R)-Methyl 3-amino-2-methylbutyrate hydrochloride features two stereocenters, making it particularly valuable for creating complex molecular architectures. Its high optical purity and stability as a hydrochloride salt contribute to its popularity in academic and industrial laboratories. Recent studies highlight its potential as a precursor for neurologically active compounds, aligning with current research trends in CNS drug discovery.

From a chemical perspective, this white crystalline powder demonstrates excellent solubility in polar solvents like water and methanol, while maintaining stability under standard storage conditions. The methyl ester group provides synthetic flexibility, allowing for various downstream transformations. These properties make it particularly useful for researchers investigating peptide mimetics or developing novel small molecule therapeutics.

In pharmaceutical applications, (R,R)-Methyl 3-amino-2-methylbutyrate HCl serves as a key intermediate for several drug candidates. Its structural features are being explored in the development of enzyme inhibitors and receptor modulators, particularly those targeting metabolic disorders. The compound's compatibility with green chemistry principles also makes it attractive for sustainable pharmaceutical manufacturing processes.

The global market for chiral intermediates like 2576-40-1 has shown steady growth, driven by increasing demand for enantiopure pharmaceuticals. Analytical techniques such as HPLC chiral separation and X-ray crystallography are commonly employed to verify the compound's stereochemical purity. Quality control measures typically include assessment of optical rotation and melting point to ensure batch-to-batch consistency.

Recent advancements in asymmetric catalysis have opened new synthetic routes to this valuable building block. Researchers are particularly interested in developing more efficient methods for its production, including biocatalytic approaches using engineered enzymes. These innovations align with the pharmaceutical industry's focus on cost-effective synthesis of chiral compounds.

For laboratories working with (R,R)-Methyl 3-amino-2-methylbutyrate hydrochloride, proper handling procedures should be followed despite its non-hazardous classification. Standard laboratory precautions include using personal protective equipment and working in well-ventilated areas. The compound's material safety data sheet provides detailed information about storage conditions and compatibility.

The analytical characterization of this compound typically involves NMR spectroscopy (both 1H and 13C), mass spectrometry, and elemental analysis. These techniques confirm both the chemical structure and purity of the material. Many suppliers provide comprehensive certificates of analysis with each batch, detailing these analytical results.

In the context of current pharmaceutical trends, 2576-40-1 represents an important tool for drug discovery teams targeting protein-protein interactions. Its structural features allow for the introduction of diverse functional groups while maintaining the desired stereochemistry. This flexibility makes it particularly valuable in fragment-based drug design approaches.

Looking forward, the applications of (R,R)-Methyl 3-amino-2-methylbutyrate HCl are expected to expand into new therapeutic areas. Emerging research suggests potential uses in developing antiviral agents and anti-inflammatory compounds. The compound's versatility and well-characterized properties ensure its continued importance in medicinal chemistry research.

For researchers sourcing this material, quality considerations include enantiomeric excess (typically >99%), absence of residual solvents, and appropriate packaging. Many suppliers offer custom quantities ranging from gram-scale for research use to kilogram quantities for process development. The global supply chain for such specialized chemicals has become increasingly robust in recent years.

From a regulatory perspective, (R,R)-Methyl 3-amino-2-methylbutyrate hydrochloride is generally regarded as a research chemical with no significant restrictions. However, researchers should always verify the latest chemical regulations in their specific jurisdiction. The compound's status as a non-controlled substance facilitates its use in international collaborative research projects.

The synthesis of derivatives from this chiral building block continues to be an active area of research. Recent publications describe its incorporation into heterocyclic systems and constrained peptidomimetics. These developments highlight the compound's ongoing relevance in addressing current challenges in drug discovery and chemical biology.

In conclusion, (R,R)-Methyl 3-amino-2-methylbutyrate HCl (CAS No. 2576-40-1) represents a versatile and valuable tool for modern pharmaceutical research. Its unique stereochemical properties, combined with synthetic flexibility, ensure its continued importance in the development of new therapeutic agents. As the demand for enantiomerically pure compounds grows across the pharmaceutical industry, this chiral building block will likely see expanded applications in both academic and industrial settings.

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